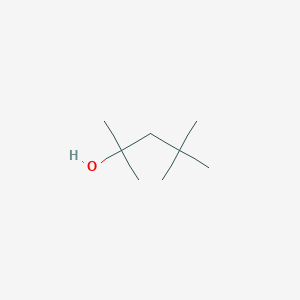

2,4,4-Trimethyl-2-pentanol

Beschreibung

2,4,4-Trimethyl-2-pentanol (TMPOH; CAS 690-37-9) is a branched tertiary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol . It is a metabolite of isooctane (2,2,4-trimethylpentane), a key component of gasoline, formed via cytochrome P450-mediated hydroxylation . TMPOH has garnered significant attention due to its role in α2u-globulin nephropathy, a renal condition observed exclusively in male rats. This nephropathy arises from TMPOH's reversible binding to α2u-globulin, a low-molecular-weight protein synthesized in male rat livers, leading to protein accumulation, tubular cell necrosis, and subsequent regenerative hyperplasia . Notably, humans lack α2u-globulin, rendering this mechanism irrelevant to human toxicity . TMPOH also serves as an intermediate in the biodegradation of environmental pollutants like octylphenol by Sphingomonas spp. .

Eigenschaften

IUPAC Name |

2,4,4-trimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYJHYLAMMJNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219040 | |

| Record name | 2,4,4-Trimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-37-9 | |

| Record name | 2,4,4-Trimethyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 690-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,4-Trimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentanol, 2,4,4-trimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4-Trimethyl-2-pentanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDL7YB58P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Industrial-Scale Synthesis via Closed Reactor Systems

The most efficient method, as detailed in patent CN107056576B, involves the dehydration of tert-butanol or isobutanol using sulfuric acid (60–98% concentration) or strong acid-type polymer resins (e.g., ion exchange resins) under closed, pressurized conditions. Key parameters include:

-

Temperature: 60–95°C (optimal at 90–95°C)

-

Catalyst-to-Alcohol Molar Ratio: 1:0.3–1 (optimal at 1:0.5)

-

Reaction Time: 4–8 hours (optimal at 4–5 hours)

Mechanism:

The reaction proceeds via acid-catalyzed dehydration , where the hydroxyl group is protonated, leading to carbocation formation. Subsequent β-hydrogen elimination yields the alkene intermediate, which undergoes hydration under controlled conditions to form the tertiary alcohol.

Example Workflow (Patent CN107056576B):

Catalyst Optimization

Strong acid resins (e.g., sulfonated polystyrene) offer advantages over sulfuric acid, including recyclability and reduced corrosion. For instance, using 100 g ion exchange resin with tert-butanol at 95°C for 5 hours achieved 95% yield.

Isomerization of Alkene Intermediates

Thermodynamic Control of Product Distribution

A study on alkene isomerization (Reetta et al.) revealed that steric effects influence equilibrium. For 2,4,4-trimethyl-1-pentene, the less stable 1-alkene dominates equilibrium (70–80%) due to reduced steric strain compared to the 2-alkene isomer. This insight informs post-synthesis purification:

| Parameter | 2,4,4-Trimethyl-1-pentene | 2,4,4-Trimethyl-2-pentene |

|---|---|---|

| ΔH (kJ/mol) | +3.51 | - |

| Equilibrium Ratio | 3:1 | 1:3 |

| Stability | Lower steric hindrance | Higher steric hindrance |

Implications:

-

Isomerization catalysts (e.g., solid acids) can shift equilibrium toward the desired alcohol after hydration.

-

Low temperatures (50–80°C) favor the 1-alkene precursor, simplifying downstream processing.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed | 95 | >95 | High | Moderate |

| Isomerization | 70–85 | 90 | Moderate | High |

| Biocatalytic | <10 | 80 | Low | Low |

Key Takeaways:

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,4-Trimethyl-2-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents like chromium (VI) oxide.

Reduction: Catalytic hydrogenation is a common reduction method used to convert related compounds into this compound.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Applications in Biofuels

Potential as a Biofuel:

Research has indicated that 2,4,4-trimethyl-2-pentanol possesses favorable properties for use as a biofuel:

- High Octane Number: With an octane rating of 112.2, it is suitable for high-performance engines.

- Miscibility with Gasoline: Its good miscibility makes it a desirable blending component.

- Low Volatility: This characteristic helps in reducing emissions when used in combustion engines.

Ongoing studies are exploring its production through fermentation methods and assessing its impact on engine performance and emissions.

Pharmaceutical Applications

Biological Activities:

this compound has been investigated for its potential pharmaceutical applications due to its diverse biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various microbial strains.

- Neuroprotective Effects: Preliminary research suggests it may modulate signaling pathways involved in cancer cell proliferation.

The compound's ability to interact with biological systems could pave the way for new therapeutic agents.

Industrial Uses

Solvent Properties:

Due to its solvent characteristics, this compound is utilized in:

- Organic Synthesis: It serves as a solvent in various chemical reactions due to its ability to dissolve both polar and nonpolar compounds.

Chemical Intermediates:

The compound is valuable in synthesizing more complex molecules in industrial chemistry, showcasing its versatility and importance in the production chain.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its applications:

- Studies indicate that it undergoes metabolic processes in organisms, with metabolites detected in tissues such as kidneys and liver .

Toxicity Assessments:

Research has been conducted to evaluate the toxicological impacts of the compound on animal models, revealing insights into its safety and potential health effects when used industrially or pharmacologically .

Case Studies

These case studies provide critical insights into the compound's biological interactions and safety assessments.

Wirkmechanismus

The mechanism of action of 2,4,4-Trimethyl-2-pentanol involves its role as a proton donor in protonation reactions. It also exhibits nucleophilic properties, engaging in reactions with electrophiles to form new molecules . In biological systems, it can interact with specific proteins and enzymes, influencing various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- TMPOH’s branched structure imparts low water solubility and high flammability, similar to α-terpineol .

- tert-Butanol’s smaller size enhances water miscibility but reduces steric hindrance, affecting protein-binding behavior .

Toxicological Profiles and Mechanisms

Binding to α2u-Globulin

TMPOH binds reversibly to α2u-globulin in male rat kidneys, inducing nephropathy and renal tumors at high doses . This binding is non-covalent and pH-dependent, as demonstrated by dialysis experiments . In contrast:

Metabolic Pathways

- TMPOH is the primary metabolite of isooctane in male rats, with significant kidney accumulation . Females excrete TMPOH as conjugates, highlighting sex-dependent metabolism .

- Isooctane metabolites like 2,4,4-trimethylpentanoic acid and 2,2,4-trimethylpentanal are implicated in nephrocarcinogenicity but lack the binding specificity of TMPOH .

- 2-Phenyl-2-pentanol undergoes phase I/II metabolism similar to TMPOH but lacks nephrotoxic associations .

Biologische Aktivität

2,4,4-Trimethyl-2-pentanol (TMP-2-OH) is a tertiary alcohol with a unique branched structure characterized by three methyl groups attached to the second carbon of a pentane backbone. Its molecular formula is , and it has garnered attention for its diverse biological activities, including potential antimicrobial, antifungal, and neuroprotective properties. This article explores the biological activity of TMP-2-OH, highlighting its binding characteristics, metabolic pathways, and implications for health and safety.

Binding Characteristics

TMP-2-OH has been studied for its ability to bind to alpha 2u-globulin, a protein that accumulates in the kidneys of male rats treated with certain hydrocarbons. Research indicates that TMP-2-OH binds reversibly to alpha 2u-globulin with a binding affinity (Kd) on the order of . The inhibition constant (Ki) values for various compounds competing for this binding site range from to , suggesting that hydrophobic interactions and hydrogen bonding play significant roles in this process .

Metabolism and Excretion

In studies involving male F344 rats, TMP-2-OH was identified as a major metabolite following the administration of 2,2,4-trimethylpentane. The compound was predominantly found in kidney tissues, while it was absent in female rat kidneys . This indicates potential sex-specific metabolic pathways. The urinary excretion of TMP-2-OH was also higher in females, suggesting differences in metabolism between genders .

Toxicological Implications

The accumulation of TMP-2-OH in renal tissues raises concerns regarding its potential nephrotoxic effects. In male rats exposed to 2,2,4-trimethylpentane, renal alpha 2u-globulin levels increased significantly compared to controls, indicating possible renal damage . Additionally, studies have shown that prolonged exposure can lead to decreased glomerular filtration rates and increased urinary levels of enzymes associated with kidney injury .

Study on Renal Toxicity

A study conducted on male F344 rats administered 500 mg/kg of 2,2,4-trimethylpentane revealed significant increases in renal alpha 2u-globulin levels at 24 hours post-treatment. The study also noted a marked decrease in glomerular filtration rates over time, reinforcing the nephrotoxic potential of TMP-2-OH .

Antimicrobial Activity

Research has demonstrated that TMP-2-OH exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent . The compound's ability to disrupt microbial membranes may be a contributing factor to its efficacy.

Research Findings Summary

Q & A

Q. What are the key physicochemical properties of 2,4,4-Trimethyl-2-pentanol, and how are they experimentally determined?

Answer: this compound (CAS 690-37-9, C₈H₁₈O) is a branched-chain tertiary alcohol. Key properties include:

- Boiling point : ~104°C (predicted based on structural analogs) .

- Density : ~0.720 g/cm³ (empirical measurements via pycnometry) .

- Flammability : Classified as a Category 3 flammable liquid (GHS), requiring precautions against ignition sources .

- Spectral data : Infrared (IR) and mass spectrometry (MS) profiles are critical for identification. Use NIST Standard Reference Data for validated spectral matching .

Q. Methodological Note :

- Gas Chromatography-Mass Spectrometry (GC-MS) confirms purity and detects impurities.

- Differential Scanning Calorimetry (DSC) measures thermal stability.

Q. What is the species-specific toxicity profile of this compound, and how is it assessed in rodent models?

Answer: TMP-OH induces α2u-globulin nephropathy in male rats, a species-specific mechanism not observed in females or humans. Key findings:

Q. Experimental Design :

- In vivo dosing : Administer TMP-OH via oral gavage (e.g., 500 mg/kg) and analyze kidney homogenates via column chromatography and immunohistochemistry .

- Control groups : Include female rats and non-α2u-globulin-producing species (e.g., guinea pigs) to confirm specificity .

Advanced Research Questions

Q. How can researchers investigate the reversible binding of TMP-OH to α2u-globulin, and what analytical techniques are optimal?

Answer: The reversible interaction between TMP-OH and α2u-globulin is studied using:

- Radiolabeling : Track [³H]-TMP-OH distribution in subcellular fractions via scintillation counting .

- Equilibrium dialysis : Assess binding affinity by dialyzing kidney protein extracts with/without sodium dodecyl sulfate (SDS) to distinguish reversible vs. covalent binding .

- GC-MS analysis : Identify TMP-OH-protein adducts in the low molecular weight fraction of kidney homogenates .

Key Insight :

Binding reversibility explains the absence of covalent adducts, a critical distinction from genotoxicants .

Q. What are the environmental biodegradation pathways of TMP-OH, and how are metabolic intermediates characterized?

Answer: TMP-OH is a metabolic intermediate in the degradation of surfactants like octylphenol. Key pathways:

- Aerobic biodegradation : Sphingomonas spp. oxidize TMP-OH via β-oxidation, producing carboxylic acids .

- Anaerobic conditions : Limited data; prioritize microcosm studies with sediment/soil slurries under controlled redox potentials.

Q. Methodology :

- Static batch reactors : Incubate TMP-OH with microbial consortia and monitor degradation via headspace GC-MS .

- Stable isotope probing (SIP) : Use ¹³C-labeled TMP-OH to trace carbon flux in microbial communities .

Q. How should researchers address contradictions between in vitro and in vivo toxicological data for TMP-OH?

Answer: Discrepancies often arise from metabolic activation differences. Strategies:

- Comparative metabolomics : Profile metabolites in isolated hepatocytes vs. in vivo models using LC-HRMS .

- Protein binding assays : Compare TMP-OH-α2u-globulin interactions in vitro (recombinant protein) and in vivo (rat kidney extracts) .

- Dose-response modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro findings to in vivo exposure scenarios .

Critical Analysis :

In vitro systems lack renal α2u-globulin, necessitating cautious interpretation of nephrotoxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.